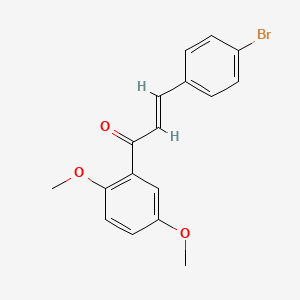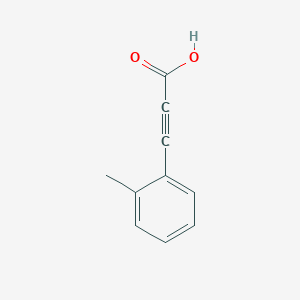
3-(2-Methylphenyl)prop-2-ynoic acid
Overview
Description
“3-(2-Methylphenyl)prop-2-ynoic acid” is an organic compound with the molecular formula C10H8O2 . It is also known by its IUPAC name "(E)-3-(2-Methylphenyl)-2-propenoic acid" .
Molecular Structure Analysis
The molecular structure of “3-(2-Methylphenyl)prop-2-ynoic acid” can be represented by the SMILES string "O=C(O)C#CC1=CC=CC=C1C" . This indicates that the molecule consists of a carboxylic acid group (O=C(O)) attached to a propynoic acid group (C#C) which is further connected to a 2-methylphenyl group (C1=CC=CC=C1C) .Physical And Chemical Properties Analysis
The molecular weight of “3-(2-Methylphenyl)prop-2-ynoic acid” is 160.17 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.Scientific Research Applications
Synthesis and Antimicrobial Activity
- Synthesis and Evaluation of Antimicrobial Agents : The synthesis of derivatives from compounds structurally related to 3-(2-Methylphenyl)prop-2-ynoic acid has shown promising results in creating new classes of antimicrobial agents. These derivatives have been tested for their activity against various bacterial and fungal strains, including Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes), and fungal species (Candida albicans, Aspergillus niger, Aspergillus Clavatus) (N. Patel & Minesh D. Patel, 2017).
Organotin Carboxylates and Antitumor Activities
- Synthesis of Organotin Carboxylates for Antitumor Applications : Research involving the self-assembly of derivatives of 3-(2-Methylphenyl)prop-2-ynoic acid with organotin compounds has led to the development of novel organotin carboxylates. These compounds have been explored for their potential antitumor activities and fluorescence properties, demonstrating a potential avenue for the development of new cancer treatments (Xiao Xiao et al., 2019).
Solar Cell Applications
- Molecular Engineering for Solar Cells : Derivatives of 3-(2-Methylphenyl)prop-2-ynoic acid have been utilized in the molecular engineering of organic sensitizers for solar cell applications. These sensitizers, when anchored onto TiO2 film, showed high efficiency in converting incident photons to current, highlighting their potential in renewable energy technologies (Sanghoon Kim et al., 2006).
Liquid Crystal Display Technologies
- Photoalignment in Liquid Crystal Displays : Certain derivatives of 3-(2-Methylphenyl)prop-2-ynoic acid have been explored for their ability to promote photoalignment in nematic liquid crystals. These findings have implications for the development of advanced liquid crystal display (LCD) technologies, where controlled alignment of liquid crystals is crucial for optimal display performance (G. Hegde et al., 2013).
properties
IUPAC Name |
3-(2-methylphenyl)prop-2-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-5H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKGBSGNFQZBLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C#CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101293756 | |
| Record name | 3-(2-Methylphenyl)-2-propynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101293756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)prop-2-ynoic acid | |
CAS RN |
7515-27-7 | |
| Record name | 3-(2-Methylphenyl)-2-propynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7515-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methylphenyl)-2-propynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101293756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

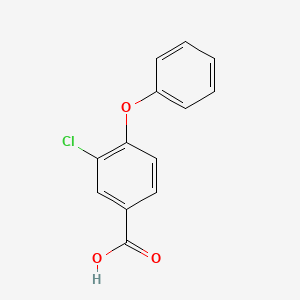
![3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine](/img/structure/B3153050.png)
![4-[(2-Chloropropanoyl)amino]benzamide](/img/structure/B3153072.png)
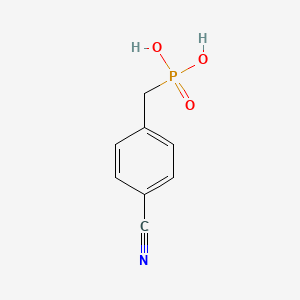
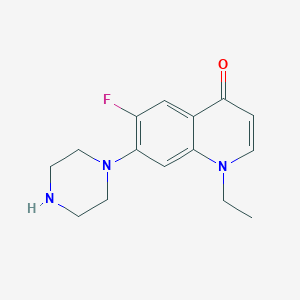
![2-Azabicyclo[2.2.2]octan-5-ol hydrochloride](/img/structure/B3153097.png)
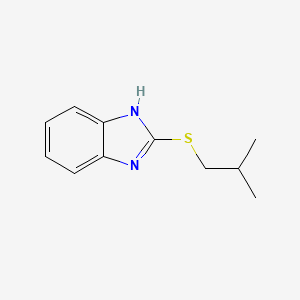
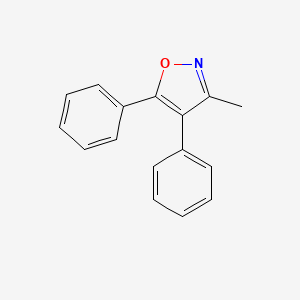
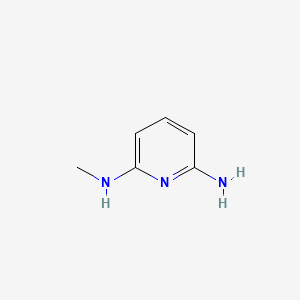
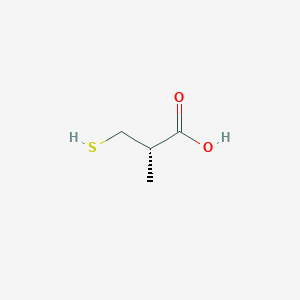
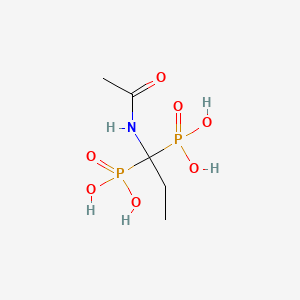
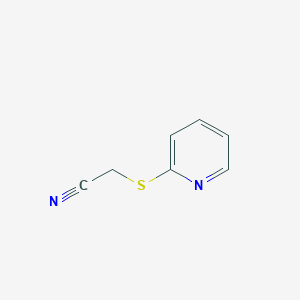
![9-Methyl-9H-pyrido[3,4-B]indole hydrochloride](/img/structure/B3153153.png)
